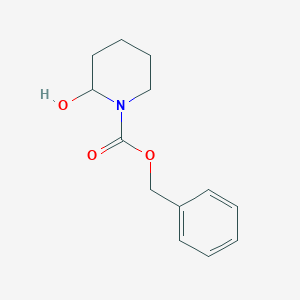

Benzyl 2-hydroxypiperidine-1-carboxylate

CAS No.: 69622-67-9

Cat. No.: VC13580277

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69622-67-9 |

|---|---|

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | benzyl 2-hydroxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H17NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12,15H,4-5,8-10H2 |

| Standard InChI Key | DJHBQZYPXJJJMZ-UHFFFAOYSA-N |

| SMILES | C1CCN(C(C1)O)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CCN(C(C1)O)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound has the molecular formula C₁₃H₁₇NO₃ (molecular weight: 235.28 g/mol) . Key structural features include:

-

A piperidine ring (six-membered amine heterocycle).

-

A hydroxyl group (-OH) at the C2 position.

-

A benzyloxycarbonyl (Cbz) group (-COOCH₂C₆H₅) at the N1 position.

The SMILES notation (C1CCN(C(C1)O)C(=O)OCC2=CC=CC=C2) and InChIKey (DJHBQZYPXJJJMZ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental applications.

Table 1: Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 384.9 ± 42.0 °C (760 mmHg) | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Flash Point | 186.6 ± 27.9 °C | |

| Refractive Index | 1.574 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves reduction of protected piperidones:

-

Protection: Piperidine-2-one is protected with a benzyl carbamate group using benzyl chloroformate (CbzCl) .

-

Reduction: The ketone is reduced to a secondary alcohol using diisobutylaluminum hydride (DIBAL-H) at -78°C .

-

Deprotection: Selective removal of protecting groups yields the final product .

-

Step 1: React 1-benzyl-4-piperidone with cyanogen bromide under basic conditions.

-

Step 2: Reduce the intermediate with DIBAL-H in dichloromethane at low temperatures.

-

Step 3: Purify via silica gel chromatography to isolate benzyl 2-hydroxypiperidine-1-carboxylate in >90% yield.

Industrial Optimization

Scalable methods prioritize cost-efficiency and minimal waste:

-

Continuous Flow Systems: Enhance reaction control for exothermic steps .

-

Catalytic Hydrogenation: Replaces stoichiometric reductants like DIBAL-H .

Chemical Reactivity and Applications

Functional Group Transformations

The hydroxyl and carboxylate groups enable diverse reactions:

-

Oxidation: Converts the C2 hydroxyl to a ketone using Jones reagent .

-

N-Deprotection: Hydrogenolysis removes the benzyl group for further amine functionalization .

Pharmaceutical Intermediates

This compound is pivotal in synthesizing:

-

Alkaloids: Key precursor in vertine and lythrine synthesis .

-

Enzyme Inhibitors: Modulates piperidine-based pharmacophores targeting proteases .

Table 2: Biological Relevance of Derivatives

| Derivative | Target Activity | Application |

|---|---|---|

| 4-Anilinopiperidine | µ-Opioid receptor agonist | Pain management |

| Hydroxypicolinate | Chiral building block | Asymmetric synthesis |

Recent Advances and Future Directions

Catalytic Asymmetric Hydrogenation

Iridium-catalyzed hydrogenation of pyridinium salts enables stereoselective synthesis of cis-hydroxypiperidines, enhancing access to chiral drug candidates .

Green Chemistry Initiatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume